molecular formula C14H15NO5 B12911822 2-Nitro-1-benzofuran-5-YL hexanoate CAS No. 56897-37-1

2-Nitro-1-benzofuran-5-YL hexanoate

Katalognummer: B12911822
CAS-Nummer: 56897-37-1
Molekulargewicht: 277.27 g/mol
InChI-Schlüssel: FNMFEKKWAIOWDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-benzofuran-5-YL hexanoate typically involves the nitration of benzofuran derivatives followed by esterification. One common method involves the electrophilic nitration of 2-unsubstituted benzofurans using nitric acid (HNO₃) and acetic acid (AcOH) as nitrating agents . The resulting nitrobenzofuran is then subjected to esterification with hexanoic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-1-benzofuran-5-YL hexanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Reduction: The benzofuran ring can be oxidized to form benzofuran-2,3-dione using oxidizing agents like potassium permanganate (KMnO₄).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).

    Substitution: Sodium hydroxide (NaOH), ethanol (EtOH).

Major Products Formed

    Reduction: 2-Amino-1-benzofuran-5-YL hexanoate.

    Oxidation: Benzofuran-2,3-dione derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Nitro-1-benzofuran-5-YL hexanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Nitro-1-benzofuran-5-YL hexanoate involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzofuran ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitrobenzofuran: Similar structure but lacks the hexanoate ester group.

    5-Nitro-1-benzofuran-2-yl (phenyl)methanone: Contains a phenyl group instead of a hexanoate ester.

Uniqueness

2-Nitro-1-benzofuran-5-YL hexanoate is unique due to the presence of both a nitro group and a hexanoate ester, which confer distinct chemical and biological properties. The hexanoate ester enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to other benzofuran derivatives .

Eigenschaften

CAS-Nummer

56897-37-1

Molekularformel

C14H15NO5

Molekulargewicht

277.27 g/mol

IUPAC-Name

(2-nitro-1-benzofuran-5-yl) hexanoate

InChI

InChI=1S/C14H15NO5/c1-2-3-4-5-14(16)19-11-6-7-12-10(8-11)9-13(20-12)15(17)18/h6-9H,2-5H2,1H3

InChI-Schlüssel

FNMFEKKWAIOWDZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)OC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.